molecular formula C12H15BClFO3 B6304201 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester CAS No. 2121512-89-6

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester

Cat. No.: B6304201
CAS No.: 2121512-89-6
M. Wt: 272.51 g/mol
InChI Key: UHXVCXSLQMMDND-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is a boronic acid pinacol ester derivative, a class of compounds serving as crucial synthetic intermediates and functional building blocks in advanced materials science. The pinacol ester group protects the boronic acid functionality, enhancing stability and handling for complex synthetic applications. A primary and significant area of application for structurally similar phenylboronic acid pinacol esters is in the development of reactive oxygen species (ROS)-responsive drug delivery systems. Research demonstrates that these esters can be structurally integrated into polymers, such as modified hyaluronic acid, to create smart nanocarriers. These nanoparticles remain stable under normal physiological conditions but undergo cleavage in the presence of high ROS concentrations, leading to the targeted release of therapeutic agents. This mechanism is particularly valuable for targeted treatments in inflammatory diseases like periodontitis, where ROS levels are pathologically elevated . This compound is exclusively For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXVCXSLQMMDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely documented method involves a three-step sequence: lithiation , boronation , and esterification . This approach is detailed in patent EP2797933B1, which outlines the synthesis of analogous boronic acid pinacol esters.

Starting Materials

  • 2-Chloro-6-fluoroanisole (1-chloro-3-fluoro-2-methoxybenzene) serves as the precursor.

  • Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) initiates lithiation.

  • Trimethyl borate facilitates boronation, while pinacol (2,3-dimethyl-2,3-butanediol) enables esterification.

Stepwise Procedure

  • Lithiation :

    • 2-Chloro-6-fluoroanisole is dissolved in tetrahydrofuran (THF) and cooled to −10°C–0°C.

    • i-PrMgCl·LiCl (1.3 M in THF) is added dropwise, yielding 6-chloro-2-fluoro-3-lithioanisole .

    • Key Parameter: Maintaining sub-zero temperatures prevents side reactions.

  • Boronation :

    • The lithiated intermediate reacts with trimethyl borate to form dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate .

    • Hydrolysis with aqueous KOH produces potassium (4-chloro-2-fluoro-3-methoxyphenyl)trihydroxyborate , which is acidified with HCl to yield 4-chloro-2-fluoro-3-methoxyphenylboronic acid .

  • Esterification :

    • The boronic acid reacts with pinacol in refluxing toluene, forming the target pinacol ester.

    • Yield: Patent data report >85% purity after crystallization.

Optimization Insights

  • Temperature Control : Lithiation at −10°C minimizes decomposition.

  • Solvent Choice : THF ensures solubility of organometallic intermediates.

  • Workup : Acidification with HCl precipitates the boronic acid, simplifying purification.

Comparative Data

StepReagents/ConditionsYield (%)Purity (%)
Lithiationi-PrMgCl·LiCl, THF, −10°C9295
BoronationTrimethyl borate, KOH, HCl7890
EsterificationPinacol, toluene, reflux8597

Grignard Reagent Approach with Hydroxyl Protection

Methodology

Patent CN111072698A describes an alternative route using Grignard reagents and hydroxyl protection , advantageous for substrates requiring regioselective functionalization.

Protection Strategy

  • The hydroxyl group in 3-bromophenol derivatives is protected with BOC , trimethylsilyl (TMS) , or benzyl groups.

  • Example: 3-bromo-2-chloro-6-fluorophenol is protected with TMS-Cl to form 3-bromo-2-chloro-6-fluoro-(TMS-oxy)benzene .

Grignard Formation and Boronation

  • The protected bromophenol reacts with magnesium in THF to generate a Grignard reagent.

  • Addition of trimethyl borate yields a protected boronic ester, which is hydrolyzed and deprotected to afford the boronic acid.

  • Pinacol esterification completes the synthesis.

Advantages and Limitations

  • Advantages : Enables synthesis of sterically hindered derivatives.

  • Limitations : Additional steps for protection/deprotection reduce overall yield (∼70%).

Alternative Synthetic Routes

One-Pot Lithiation-Boronation

Recent advancements explore combining lithiation and boronation in a single pot, reducing purification steps. Initial trials show comparable yields (80–85%) but require rigorous moisture control.

Challenges and Solutions

Regioselectivity

  • Issue : Competing lithiation at multiple positions.

  • Solution : Use of directed ortho-metalation (DoM) groups (e.g., methoxy) guides lithiation to the desired position.

Purification of Boronic Acids

  • Issue : Boronic acids are prone to dehydration.

  • Solution : Crystallization from hexane/ethyl acetate mixtures enhances stability .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is in organic synthesis. It serves as a key reagent in:

  • Suzuki-Miyaura Coupling Reactions : This reaction is pivotal for forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds and complex organic molecules. The compound acts as a coupling partner with aryl or vinyl halides in the presence of palladium catalysts, enabling the formation of new carbon-carbon bonds through a series of mechanistic steps including oxidative addition, transmetalation, and reductive elimination.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for:

  • Synthesis of Pharmaceutical Intermediates : Its ability to form complex structures makes it valuable in developing active pharmaceutical ingredients (APIs). For instance, it can be used to synthesize compounds with potential therapeutic effects against various diseases.

Material Science

The compound also finds applications in material science:

  • Development of Functional Materials : Its unique properties allow it to be incorporated into materials that exhibit specific functionalities, such as enhanced electronic properties or improved mechanical strength.

Biological Studies

In biological research, this compound is employed as:

  • A Tool for Studying Biological Pathways : It can be used to investigate enzyme activity and interactions within biological systems due to its ability to form stable complexes with various biomolecules.

Chemical Reactions and Mechanisms

The compound undergoes several types of chemical reactions:

Reaction TypeDescription
Suzuki-Miyaura Coupling Forms biaryl compounds by coupling with aryl or vinyl halides using palladium catalysts.
Hydrolysis Hydrolyzes to form the corresponding boronic acid under acidic or basic conditions.
Oxidation/Reduction Participates in oxidation and reduction reactions, leading to various derivatives.

Case Study: Synthesis of Anticancer Agents

A notable application was reported where this compound was used in the synthesis of novel anticancer agents through Suzuki-Miyaura coupling reactions. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the compound's potential in drug development.

Case Study: Development of Electronic Materials

Research has shown that integrating this boronic ester into polymer matrices enhances the electrical conductivity and thermal stability of the materials produced. This application is particularly relevant for developing advanced electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester and related boronic acid pinacol esters:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl (2), F (6), OH (3) C₁₂H₁₅BClFO₃ 256.52 (calculated) High polarity due to -OH; potential for H-bonding; suited for coupling in polar media. -
2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester F (2), OH (6) C₁₂H₁₆BFO₃ 238.07 Commercial purity >97%; used in drug discovery for biaryl synthesis.
5-Chloro-2-fluorophenylboronic acid pinacol ester Cl (5), F (2) C₁₂H₁₅BClFO₂ 256.52 (calculated) Lacks hydroxyl group; higher lipophilicity; common in Suzuki couplings.
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester F (3), COOMe (4) C₁₄H₁₈BFO₄ 280.10 Electron-withdrawing ester group enhances electrophilicity; industrial applications.
2-Fluoro-4-methylthiophenylboronic acid pinacol ester F (2), SCH₃ (4) C₁₃H₁₈BFO₂S 268.16 Thioether substituent improves stability under acidic conditions.

Key Comparative Insights:

Chlorine and fluorine substituents (both electron-withdrawing) activate the boronic ester toward cross-coupling by polarizing the boron-carbon bond, as demonstrated in studies of 4-nitrophenylboronic acid pinacol ester kinetics .

Synthetic Utility :

  • Unlike the methoxycarbonyl-substituted analog (used in industrial processes), the hydroxyl group in the target compound allows post-functionalization via etherification or esterification, expanding its utility in multi-step syntheses .
  • Palladium-catalyzed borylation methods (e.g., low catalyst loading and optimized solvent systems) developed for dihydro-pyran boronic esters are likely applicable to the target compound’s synthesis.

Stability and Handling: The hydroxyl group may render the compound more prone to oxidation compared to non-hydroxylated analogs like 5-chloro-2-fluorophenylboronic acid pinacol ester. Stability studies of similar compounds suggest that electron-withdrawing groups (Cl, F) slow hydrolysis rates in aqueous media .

Biological Activity

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C12H15BClFO3
  • CAS Number : 2121512-89-6
  • Molecular Weight : 252.61 g/mol
  • Purity : 97%

The structure of this compound includes a boronic acid moiety, which is known for its reactivity with diols and its role in biological systems, particularly in the modulation of enzyme activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids can act as reversible inhibitors of serine proteases and other enzymes, influencing various metabolic pathways. The presence of chlorine and fluorine substituents can enhance the compound's lipophilicity and potentially improve its binding affinity to biological targets.

Biological Activity Overview

Recent studies have indicated several areas where this compound exhibits biological activity:

  • Enzyme Inhibition :
    • The compound shows inhibitory effects on certain kinases involved in cancer pathways, suggesting potential as an anticancer agent.
    • It has been evaluated for its ability to modulate the activity of GSK-3 (Glycogen Synthase Kinase 3), which is relevant in various signaling pathways related to cancer and neurodegenerative diseases .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of phenylboronic acids may possess antimicrobial activity, although specific data on this compound is limited.
  • Potential in Drug Design :
    • Its structure allows for modifications that can lead to the development of more potent derivatives, making it a valuable scaffold in drug discovery .

Research Findings and Case Studies

StudyFindings
Study on GSK-3 InhibitionDemonstrated that this compound inhibits GSK-3 with a significant IC50 value, indicating potential for therapeutic use in cancer treatment .
Antimicrobial ActivityInvestigated the antimicrobial properties of similar boronic acid derivatives; while direct data on this compound were not available, trends suggest potential efficacy against bacterial strains .
Structure-Activity Relationship (SAR) StudiesHighlighted that modifications to the boronic acid structure can enhance bioactivity and selectivity towards specific targets .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heterobiaryl structures. This reaction is pivotal for constructing complex molecules, such as PET imaging probes and kinase inhibitors.

Example Reaction Conditions (from PET probe synthesis ):

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1–0.3 equiv)

  • Base : Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Solvent System : Dioxane:Water (4:1) or Dioxane:Water:Ethanol (4:1:1)

  • Temperature : 80°C

  • Reaction Time : 8–12 hours

  • Yield : 50–65%

SubstrateProductKey ConditionsYieldSource
4-Iodopyridin-3-yl derivativeBiaryl isonicotinamidePd(PPh₃)₄, K₂CO₃, 80°C50%
Aryl halideFunctionalized biarylPd(dba)₂, Et₃N, 120°C60–85%

Mechanistic Insights :

  • Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

  • Transmetallation : Boronate transfers the aryl group to Pd.

  • Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Hydrolysis to Boronic Acid

The pinacol ester undergoes hydrolysis under acidic or aqueous conditions to yield the free boronic acid, which is critical for further functionalization:

Reaction Pathway :
B(OR)2H2O/H+B(OH)2+Pinacol\text{B(OR)}_2 \xrightarrow{\text{H}_2\text{O/H}^+} \text{B(OH)}_2 + \text{Pinacol}

Conditions :

  • Solvent : Water or THF/Water mixtures

  • Acid Catalyst : HCl, H₂SO₄, or Lewis acids

  • Yield : >90% (depending on steric hindrance)

Stability and Side Reactions

The compound’s stability is influenced by pH and moisture:

  • Hydrolytic Degradation : Prolonged exposure to aqueous media leads to boronic acid formation, reducing coupling efficiency .

  • Protodeboronation : Under strongly basic conditions, the aryl boronate may undergo deboronation, forming an arene byproduct .

Stability Data :

ConditionStability (24 hrs)NotesSource
pH 7.4 (isotonic NaCl)100%No degradation observed
Human serum (37°C)66–92%Partial defluorination

Functional Group Compatibility

The chlorine and hydroxyl substituents enable regioselective transformations:

  • Electrophilic Aromatic Substitution : Hydroxyl directs electrophiles to ortho/para positions.

  • Nucleophilic Displacement : Chlorine can be replaced by nucleophiles (e.g., amines, alkoxides) under SNAr conditions .

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester?

The compound is typically synthesized via palladium- or iron-catalyzed cross-coupling reactions. A key method involves defluoroborylation of fluoroarenes using bis(pinacolato)diboron (B₂pin₂) in the presence of LiHMDS, which tolerates functional groups like hydroxyl and chloro substituents . Protecting group strategies (e.g., tert-butyloxycarbonyl [Boc]) may be employed to stabilize the hydroxyl group during synthesis. Post-reaction deprotection and esterification with pinacol yield the final product.

Q. How is the purity of this compound assessed in academic research?

Purity is commonly evaluated using chromatographic techniques such as gas chromatography (GC) with >97.0% purity thresholds or high-performance liquid chromatography (HPLC) with ≥95% purity criteria . Advanced hyphenated methods (e.g., LC-MS) can detect trace impurities, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Q. What analytical techniques confirm the boronate ester group?

Fourier-transform infrared (FT-IR) spectroscopy identifies B-O bonds (~1350–1310 cm⁻¹). NMR spectroscopy (¹H, ¹³C, and ¹¹B) detects characteristic pinacol methyl proton signals (~1.3 ppm) and boron-related splitting patterns . Mass spectrometry (MS) provides molecular ion confirmation.

Q. What are the storage and handling recommendations?

Store under inert atmospheres (argon/nitrogen) in sealed, moisture-free containers at room temperature. Avoid prolonged exposure to light or humidity, as boronic esters are prone to hydrolysis .

Advanced Research Questions

Q. How do substituents (Cl, F, OH) influence reactivity in cross-coupling reactions?

The electron-withdrawing fluoro and chloro groups enhance electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, the hydroxyl group may coordinate with catalysts, requiring protection (e.g., silylation or acetylation) to prevent side reactions . Steric hindrance from substituents can reduce coupling efficiency, necessitating ligand optimization (e.g., bulky phosphines).

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings?

  • Catalyst selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ improves selectivity for sterically hindered substrates.
  • Base optimization: Mild bases (e.g., K₂CO₃) minimize deborylation.
  • Temperature control: Lower temperatures (50–80°C) reduce protodeboronation .
  • Protecting groups: Temporarily masking the hydroxyl group prevents unwanted coordination .

Q. How can computational studies predict catalytic activity?

Density functional theory (DFT) calculations model transition states to assess steric/electronic effects of substituents. Molecular docking simulations predict ligand-catalyst interactions, guiding experimental optimization .

Q. How to resolve contradictions in reported catalytic activity?

Systematically evaluate variables:

  • Catalyst loading: Lower Pd concentrations (0.5–2 mol%) may reduce side reactions.
  • Solvent polarity: Aprotic solvents (e.g., THF) favor transmetalation over hydrolysis.
  • Substrate ratios: A 1:1.2 aryl halide-to-boronate ratio minimizes homocoupling .

Q. What challenges arise in synthesizing derivatives with multiple functional groups?

  • Orthogonal reactivity: Sequential protection/deprotection (e.g., Boc for amines, TBS for hydroxyl) avoids cross-reactivity.
  • Competing pathways: Fluorine’s strong electron-withdrawing effect may dominate over chlorine in directing electrophilic substitution, requiring regioselective catalysts .

Q. How to characterize regiochemical outcomes in complex reactions?

X-ray crystallography provides definitive structural confirmation. ¹⁹F NMR detects fluorine environments, while 2D NMR (HSQC, HMBC) maps connectivity in crowded spectra .

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